Tert-butyl 3,4-diethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3,4-diethoxybenzoate is an organic compound with the molecular formula C15H22O4. It is a benzoate ester characterized by the presence of tert-butyl and diethoxy groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,4-diethoxybenzoate typically involves the esterification of 3,4-diethoxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .
Industrial Production Methods: On an industrial scale, the production of tert-butyl esters can be achieved through transesterification processes. This involves the reaction of methyl or ethyl esters of 3,4-diethoxybenzoic acid with tert-butyl alcohol in the presence of a catalyst such as sodium methoxide or potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3,4-diethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butyl and diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 3,4-diethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of tert-butyl 3,4-diethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
- Tert-butyl benzoate
- Tert-butyl 4-methoxybenzoate
- Tert-butyl 3,4-dimethoxybenzoate
Comparison: Tert-butyl 3,4-diethoxybenzoate is unique due to the presence of both tert-butyl and diethoxy groups, which confer specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and solubility characteristics, making it suitable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C15H22O4 |
---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
tert-butyl 3,4-diethoxybenzoate |
InChI |
InChI=1S/C15H22O4/c1-6-17-12-9-8-11(10-13(12)18-7-2)14(16)19-15(3,4)5/h8-10H,6-7H2,1-5H3 |
InChI Key |
MTEBSXLHHSUSOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC(C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.